2,4-Di-tert-butyl-6-chloropyrimidine
Description
Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Organic Chemistry
Halogenated pyrimidines, particularly chloropyrimidines, are highly valued intermediates in organic synthesis. The presence of a chlorine atom on the electron-deficient pyrimidine ring creates an electrophilic carbon center that is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the straightforward introduction of amine, oxygen, and sulfur nucleophiles to build more complex molecular architectures.
Furthermore, the chloro-substituent serves as a crucial handle for transition metal-catalyzed cross-coupling reactions. Well-established methods such as the Suzuki, Stille, and Buchwald-Hartwig reactions utilize chloropyrimidines to form new carbon-carbon and carbon-nitrogen bonds. bldpharm.com This capability is fundamental to the construction of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and agrochemicals. nbinno.com The reactivity of the chlorine atom makes these scaffolds indispensable for generating libraries of polysubstituted pyrimidines for drug discovery and development. sarchemlabs.comcymitquimica.commdpi.com
Contextualizing Steric Hindrance in Pyrimidine Systems
Steric hindrance, the effect of the spatial bulk of substituents on reaction rates and pathways, is a critical tool in chemical synthesis. In pyrimidine systems, the introduction of bulky groups, such as the tert-butyl group, can profoundly influence molecular reactivity and conformation. A large substituent can shield adjacent positions on the ring, preventing or slowing down reactions at those sites and thereby directing incoming reagents to less hindered positions. nih.gov This regioselective control is essential for achieving specific isomers in complex syntheses.
For instance, research on a 5-tert-butyl uracil (B121893) derivative demonstrated that the bulky tert-butyl group completely blocks the formation of cyclobutane (B1203170) pyrimidine dimers upon UV irradiation, a reaction common for less substituted pyrimidines. nih.gov Moreover, bulky groups can lock the molecule into a specific conformation, which can be crucial for its interaction with biological targets like enzymes or receptors. nih.gov The interplay between the electronic effects of the pyrimidine ring and the steric demands of bulky substituents allows chemists to precisely modulate a molecule's behavior.
Research Rationale for 2,4-Di-tert-butyl-6-chloropyrimidine Investigations
The scientific interest in this compound stems from the unique combination of its functional groups. The compound features a reactive 6-chloro position for synthetic elaboration via cross-coupling or substitution, alongside two bulky tert-butyl groups at the 2- and 4-positions. This specific arrangement provides a valuable platform for investigating sterically-influenced chemical transformations.
The primary research rationale includes:
As a Sterically Hindered Building Block: The compound serves as a precursor for synthesizing complex molecules where steric bulk is a desired feature. Research into dopamine (B1211576) receptor ligands, for example, has shown that incorporating a 2-tert-butyl group on the pyrimidine ring can significantly enhance binding affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov this compound has been used as a starting material to create such targeted therapeutic candidates. nih.gov
Probing Reaction Mechanisms: The significant steric shielding from the two tert-butyl groups offers a unique substrate to study the limits and regioselectivity of reactions on the pyrimidine core. By comparing its reactivity to less hindered analogues, researchers can gain insights into the influence of steric effects on reaction outcomes.
Development of Novel Ligands and Materials: The bulky tert-butyl groups can impart specific physical properties, such as increased solubility in organic solvents or the ability to form specific crystalline structures. These features are valuable in the development of new ligands for catalysis or advanced functional materials.
The combination of a synthetically versatile chloro group with sterically demanding tert-butyl substituents makes this compound a specialized tool for accessing novel and potentially useful chemical entities.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 69050-89-1 |
| Molecular Formula | C₁₂H₁₉ClN₂ |
| Molecular Weight | 226.74 g/mol |
| Physical State | Solid (presumed) |
| Purity | ≥95% (as per typical commercial grade) aksci.com |
| Melting Point | Data not available in searched literature |
| Boiling Point | Data not available in searched literature |
Table 2: Research Application of this compound
| Application | Reaction Type | Significance | Reference |
|---|---|---|---|
| Precursor for Dopamine Receptor Ligands | Nucleophilic Aromatic Substitution | Used to synthesize a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines containing a 2,4-di-tert-butyl-pyrimidine moiety. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,4-ditert-butyl-6-chloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-11(2,3)8-7-9(13)15-10(14-8)12(4,5)6/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZQYZYOGQBJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463751 | |
| Record name | 2,4-di-tert-butyl-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69050-89-1 | |
| Record name | 2,4-di-tert-butyl-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Di Tert Butyl 6 Chloropyrimidine and Analogues
Direct Synthetic Routes to 2,4-Di-tert-butyl-6-chloropyrimidine
Direct routes to this compound involve the introduction of the tert-butyl groups onto a pre-existing chloro-substituted pyrimidine (B1678525) ring. These methods often employ organometallic reagents to facilitate the formation of the carbon-carbon bonds.
Copper-Catalyzed Cross-Coupling of Tertiary-Alkyl Grignard Reagents with Chloro-Aza-Cycles
A highly effective method for the synthesis of bulky heterocyclic compounds is the copper-catalyzed cross-coupling of tertiary Grignard reagents with chloro-aza-cycles. researchgate.net This approach allows for the selective introduction of tertiary alkyl groups, such as tert-butyl, onto heterocyclic scaffolds like pyrimidine. The reaction typically utilizes a copper(I) catalyst, which facilitates the coupling between the Grignard reagent (tert-butylmagnesium chloride) and the chloro-substituted pyrimidine.
The general reaction is as follows:
2,4,6-trichloropyrimidine + 2 t-BuMgCl --(CuI catalyst)--> this compound
The success of this reaction is often dependent on the choice of catalyst and reaction conditions. Optimization of parameters such as temperature, solvent, and the presence of ligands can significantly improve the yield and selectivity of the desired product. organic-chemistry.orgorganic-chemistry.org
Applications of Higher-Order Lithium and Magnesium Organocuprate Reagents in Pyrimidine Derivatization
Higher-order organocuprates, such as lithium di-tert-butylcyanocuprate (t-Bu₂Cu(CN)Li₂) or the corresponding magnesium-based reagents, are powerful nucleophiles for the introduction of bulky alkyl groups. researchgate.netwikipedia.org These reagents are generally more reactive than their lower-order counterparts and can overcome the steric hindrance associated with the pyrimidine ring. wikipedia.orgnih.gov
The formation and reaction of these cuprates can be represented as:
2 t-BuLi + CuCN --> t-Bu₂Cu(CN)Li₂
2,4,6-trichloropyrimidine + t-Bu₂Cu(CN)Li₂ --> this compound
These reagents offer a high degree of control and are often used when other methods fail to provide the desired product in good yield. masterorganicchemistry.com The choice between lithium and magnesium-based cuprates can depend on the specific substrate and desired reactivity. researchgate.net
Indirect Synthetic Pathways via Precursor Functionalization
Chlorination of Hydroxypyrimidine Derivatives to Form Halopyrimidines
A common strategy in pyrimidine chemistry is the conversion of a hydroxypyrimidine to a chloropyrimidine. nih.govdntb.gov.ua This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govmdpi.comgoogle.com For the synthesis of this compound, a precursor such as 2,4-di-tert-butyl-6-hydroxypyrimidine would be required.
The chlorination reaction is as follows:
2,4-di-tert-butyl-6-hydroxypyrimidine + POCl₃ --> this compound
This method is widely applicable for a variety of hydroxylated nitrogen-containing heterocycles. nih.govresearchgate.net Solvent-free conditions and the use of equimolar amounts of POCl₃ have been developed to make the process more environmentally friendly and suitable for large-scale preparations. nih.govdntb.gov.ua
Introduction of Bulky Alkyl Groups onto Pyrimidine Nuclei
The synthesis of the 2,4-di-tert-butyl-6-hydroxypyrimidine precursor can be accomplished through various methods that introduce bulky alkyl groups onto the pyrimidine nucleus. One approach involves the reaction of a suitable pyrimidine precursor with a tert-butylating agent. For instance, the reaction of a diaminopyrimidine with a tert-butyl source in the presence of a catalyst could be a viable route.
Chemo- and Regioselective Considerations in Hindered Pyrimidine Synthesis
The synthesis of polysubstituted pyrimidines, especially those with bulky and electronically diverse substituents, requires careful consideration of chemo- and regioselectivity. mdpi.com When multiple reactive sites are present on the pyrimidine ring, selective functionalization can be challenging.
For example, in the direct synthesis of this compound from 2,4,6-trichloropyrimidine, the regioselectivity of the tert-butylation is crucial. The electronic and steric properties of the chlorine atoms at the 2, 4, and 6 positions can influence the site of nucleophilic attack. The use of specific catalysts and reaction conditions can help to control this selectivity. researchgate.net
Furthermore, in the indirect pathway, the initial placement of the hydroxyl group and subsequent introduction of the tert-butyl groups must be controlled to yield the desired 2,4-disubstituted pattern. The use of directing groups or selective activation of specific positions on the pyrimidine ring can be employed to achieve the desired regiochemistry. researchgate.net
Below is a table summarizing the synthetic methodologies:
| Methodology | Starting Material | Key Reagents | Product | Key Features |
| 2.1.1. Copper-Catalyzed Cross-Coupling | 2,4,6-trichloropyrimidine | t-BuMgCl, CuI catalyst | This compound | Direct and selective introduction of tertiary alkyl groups. researchgate.net |
| 2.1.2. Higher-Order Organocuprate Reagents | 2,4,6-trichloropyrimidine | t-Bu₂Cu(CN)Li₂ or Mg equivalent | This compound | Highly reactive nucleophiles for sterically hindered substrates. wikipedia.orgnih.gov |
| 2.2.1. Chlorination of Hydroxypyrimidine | 2,4-di-tert-butyl-6-hydroxypyrimidine | POCl₃ | This compound | Common and effective method for converting hydroxyl to chloro groups. nih.govdntb.gov.ua |
Reactivity Profile and Mechanistic Understanding of 2,4 Di Tert Butyl 6 Chloropyrimidine
Nucleophilic Aromatic Substitution (S_NAr) Reactions
Nucleophilic aromatic substitution (S_NAr) is a principal reaction pathway for halogenated pyrimidines. The electron-withdrawing nature of the two ring nitrogen atoms significantly acidifies the pyrimidine (B1678525) ring, making it susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.
The presence of two bulky tert-butyl groups at the C2 and C4 positions of the pyrimidine ring exerts a profound influence on the kinetics and thermodynamics of S_NAr reactions.
Steric Hindrance: The primary effect is steric hindrance. The tert-butyl groups flanking the ring create significant steric congestion, which can impede the approach of a nucleophile towards any of the ring carbons, including the C6 position where the chlorine is located. This steric shield generally leads to a decrease in reaction rates (kinetics) compared to less substituted chloropyrimidines. The degree of rate reduction is dependent on the size of the incoming nucleophile; smaller nucleophiles will be less affected than bulkier ones.
Electronic Effects: Alkyl groups, including tert-butyl, are weak electron-donating groups through induction. This electron-donating effect can slightly destabilize the negatively charged Meisenheimer intermediate formed during the S_NAr mechanism. By donating electron density to the already electron-rich intermediate, the tert-butyl groups can raise the activation energy of the reaction, thereby slowing it down. However, this electronic effect is generally considered secondary to the powerful steric hindrance imposed by these groups.
The combination of these factors means that forcing conditions, such as higher temperatures or the use of highly reactive nucleophiles, may be necessary to achieve efficient substitution on this substrate.
2,4-Di-tert-butyl-6-chloropyrimidine can react with various nucleophiles, although reaction conditions may need optimization to overcome the steric hindrance. The reactivity generally follows the nucleophilicity of the attacking species.
Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles for S_NAr reactions with chloropyrimidines. For this compound, reactions with small amines like ammonia (B1221849) or methylamine (B109427) are more likely to proceed than with larger amines such as diethylamine (B46881) or piperidine, which would experience greater steric repulsion.
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides can displace the chloride. The use of less hindered alkoxides is generally preferred.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and can effectively displace the chlorine to form thioethers, often under milder conditions than their oxygen counterparts due to the higher nucleophilicity of sulfur.
The table below illustrates the expected relative reactivity of this compound with different classes of nucleophiles, taking steric factors into account.
| Nucleophile Class | Example Nucleophile | Expected Relative Reactivity | Key Considerations |
|---|---|---|---|
| Sulfur | Sodium thiomethoxide (NaSMe) | High | High nucleophilicity often overcomes steric barriers. |
| Nitrogen (Primary) | Methylamine (CH₃NH₂) | Moderate | Relatively small size allows for easier approach to the C6 position. |
| Oxygen (Alkoxide) | Sodium methoxide (NaOMe) | Moderate | Strong nucleophile, but reactivity is sensitive to solvent and steric hindrance. |
| Nitrogen (Secondary) | Diethylamine (Et₂NH) | Low to Moderate | Increased steric bulk significantly slows the reaction rate. |
| Oxygen (Phenoxide) | Sodium phenoxide (NaOPh) | Low | Bulky nucleophile, reaction may require elevated temperatures. |
The S_NAr reaction of this compound follows a well-established two-step mechanism:
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the C6 position, which bears the chloro leaving group. This attack is perpendicular to the plane of the pyrimidine ring and results in the formation of a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.
Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion. This results in the formation of the final substituted product.
For this specific substrate, the rate-determining step is unequivocally the initial nucleophilic attack. The high activation energy for this step is a direct consequence of the steric repulsion between the bulky tert-butyl groups and the incoming nucleophile.
Electrophilic Reactions and Functionalization of the Pyrimidine Core
Electrophilic aromatic substitution is generally very difficult on pyrimidine rings. The ring nitrogens are highly electron-withdrawing, which deactivates the ring towards attack by electrophiles (positively charged species). The nitrogen atoms themselves are also basic and will preferentially react with electrophiles, leading to quaternization and further deactivation of the ring.
While the two electron-donating tert-butyl groups on this compound slightly increase the electron density of the ring compared to unsubstituted pyrimidine, this effect is insufficient to overcome the powerful deactivating influence of the ring nitrogens. Therefore, classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not considered viable functionalization pathways for this compound under standard conditions. Functionalization of the pyrimidine core typically proceeds through other routes, such as lithiation followed by quenching with an electrophile, if a suitable position can be deprotonated.
Transition Metal-Catalyzed Transformations of this compound
The chlorine atom at the C6 position makes the molecule an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. fishersci.co.uk this compound can serve as the halide partner in such reactions.
The general reaction scheme is as follows:
This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 2,4-Di-tert-butyl-6-R-pyrimidine
Catalyst System: The success of the coupling often depends on the choice of the palladium catalyst and, crucially, the supporting ligand. Due to the steric hindrance around the C6 position, ligands that are both bulky and electron-rich, such as phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required to promote the reaction efficiently. These ligands facilitate the oxidative addition of the palladium catalyst to the sterically hindered C-Cl bond.
Reaction Partners: A wide variety of aryl- and vinyl-boronic acids or their corresponding esters can be used as coupling partners. This allows for the introduction of diverse functionalities at the C6 position.
The table below provides hypothetical examples of Suzuki-Miyaura reactions with this compound, based on established methodologies for other sterically hindered chloropyrimidines. mdpi.com
| Boronic Acid (R-B(OH)₂) | Expected Product | Potential Catalyst System |
|---|---|---|
| Phenylboronic acid | 2,4-Di-tert-butyl-6-phenylpyrimidine | Pd(OAc)₂ / SPhos |
| 4-Methoxyphenylboronic acid | 2,4-Di-tert-butyl-6-(4-methoxyphenyl)pyrimidine | Pd₂(dba)₃ / XPhos |
| Thiophene-2-boronic acid | 2,4-Di-tert-butyl-6-(thiophen-2-yl)pyrimidine | PdCl₂(dppf) |
| Vinylboronic acid pinacol (B44631) ester | 2,4-Di-tert-butyl-6-vinylpyrimidine | Pd(PPh₃)₄ |
Other Catalytic Conversions Involving the Pyrimidine Moiety
The chlorine atom at the C6 position of the pyrimidine ring renders it an electrophilic site, susceptible to various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal and materials chemistry for creating carbon-carbon and carbon-heteroatom bonds. For substituted chloropyrimidines, the C4 and C6 positions are generally the most reactive sites for such couplings. acs.orgresearchgate.netmdpi.com While the specific reactivity of this compound is not detailed in available literature, several key catalytic conversions can be postulated based on the reactivity of analogous structures.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. For 6-chloropyrimidines, this reaction is typically efficient for creating 6-aryl or 6-vinyl pyrimidines. researchgate.net The reaction proceeds via a catalytic cycle involving a palladium(0) species. Despite the general reactivity of the C6-Cl bond, the steric bulk of the tert-butyl groups at the adjacent C2 and C4 positions in this compound would likely necessitate carefully optimized conditions, such as the use of bulky phosphine ligands and elevated temperatures, to achieve successful coupling. nih.gov
Sonogashira Coupling: This coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a powerful tool for the synthesis of alkynylpyrimidines. The application to 6-chloropyrimidines is well-established, suggesting that this compound could potentially undergo this reaction to yield 6-alkynyl derivatives, which are valuable synthetic intermediates. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of C-N bonds, allowing for the amination of aryl halides. The reaction of 6-chloropyrimidines with a wide range of primary and secondary amines is generally feasible. nih.gov For this compound, this pathway could provide access to various 6-aminopyrimidine derivatives. The choice of a suitable palladium catalyst, ligand, and base would be critical to overcome the steric hindrance around the reaction center. acs.orgresearchgate.net
The table below summarizes potential catalytic conversions for this compound based on the known reactivity of related systems.
| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst System |
| Suzuki-Miyaura | Arylboronic Acid | 6-Aryl-2,4-di-tert-butylpyrimidine | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃ |
| Sonogashira | Terminal Alkyne | 6-Alkynyl-2,4-di-tert-butylpyrimidine | Pd(PPh₃)₂Cl₂ / CuI |
| Buchwald-Hartwig | Amine (R₂NH) | 6-(Dialkylamino)-2,4-di-tert-butylpyrimidine | Pd(OAc)₂ / BINAP or other phosphine ligands |
This table is illustrative and based on general methodologies for chloropyrimidines; specific conditions for this compound would require experimental optimization.
Investigations into Radical Reaction Pathways
The study of radical reactions provides insight into alternative mechanisms for functionalization, often complementing traditional ionic pathways. While specific investigations into the radical reaction pathways of this compound are not documented, general principles of radical chemistry allow for the consideration of potential transformations.
Radical Dehalogenation: A common radical reaction for aryl halides is reductive dehalogenation. This process typically involves a radical initiator (e.g., AIBN) and a hydrogen atom donor like tributyltin hydride (Bu₃SnH). The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the chlorine atom from the pyrimidine ring to form a pyrimidyl radical. This radical intermediate then abstracts a hydrogen atom from Bu₃SnH to yield the dehalogenated product, 2,4-di-tert-butylpyrimidine, and regenerate the tributyltin radical.
Reactions with Photochemically Generated Radicals: Organic peroxides, upon photolysis, can generate reactive radical species such as tert-butoxyl radicals (t-BuO•). These radicals are known to react with pyrimidine bases, typically by addition to the C5=C6 double bond. While this reactivity is primarily studied in the context of DNA components, it suggests a potential pathway for the functionalization of the pyrimidine core in this compound under photochemical conditions. However, the steric hindrance from the tert-butyl groups might influence the site of radical attack.
Metal-Confined Radical Reactions: Recent advancements have shown that metal complexes can confine photochemically generated chlorine radicals, thereby controlling their reactivity and regioselectivity in C-H functionalization reactions. nih.gov Such a strategy could hypothetically be applied to induce intramolecular C-H activation on the tert-butyl substituents of this compound, although this remains a speculative pathway without experimental validation for this specific substrate. Free radical reactions are generally noted for being less sensitive to steric crowding, which could make them a viable, though unexplored, avenue for the functionalization of this sterically hindered molecule. nih.gov
The table below outlines plausible, though not experimentally verified, radical reaction pathways for this compound.
| Reaction Type | Reagents | Plausible Intermediate | Potential Product |
| Radical Dehalogenation | Bu₃SnH, AIBN | 2,4-Di-tert-butylpyrimidin-6-yl radical | 2,4-Di-tert-butylpyrimidine |
| Reaction with Alkoxyl Radicals | t-BuOOH, hv | Radical adduct at C5 or C6 | Oxidized/substituted pyrimidine derivatives |
This table represents hypothetical pathways based on general radical chemistry principles.
Derivatives, Analogues, and Structural Modifications of 2,4 Di Tert Butyl 6 Chloropyrimidine
Synthesis and Characterization of Substituted Pyrimidine (B1678525) Analogues
No specific examples were found in the reviewed literature detailing the synthesis of pyrimidine derivatives starting from 2,4-Di-tert-butyl-6-chloropyrimidine where the tert-butyl or chloro groups are replaced with other alkyl or halogen substituents. General synthetic routes for substituted pyrimidines typically involve the cyclization of smaller fragments or the modification of less sterically hindered pyrimidine cores. mdpi.comzenodo.org For instance, the synthesis of various 2,4-diamino-6-substituted pyrimidines often starts from 2,4-diamino-6-chloropyrimidine, a less sterically encumbered precursor. mdpi.com
The literature available does not provide information on the exploration of different substitution patterns on the pyrimidine ring using this compound as a scaffold. The reactivity of chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions is well-documented for less substituted systems, where factors like solvent and the nature of the nucleophile and substituents influence the regioselectivity of the reaction. researchgate.netnih.gov However, the bulky tert-butyl groups in the target compound are expected to deactivate the ring and sterically block approaches of nucleophiles, making such substitutions challenging.
Fusion of this compound into Polycyclic Heteroaromatic Systems
There are no specific documented methods for the construction of Pyrimido[x,y-d]pyrimidine scaffolds using this compound as a starting material. General strategies for synthesizing pyrimido[4,5-d]pyrimidines often involve the reaction of 4-aminopyrimidine-5-carbonitrile (B127032) derivatives with reagents like triethylorthoformate followed by cyclization with anilines, or one-pot multicomponent reactions. mdpi.comoiccpress.comresearchgate.net The synthesis of pyrimido[5,4-d]pyrimidines has been achieved starting from 6-cyanopurine. nih.gov The steric bulk of the di-tert-butyl substituted pyrimidine would likely inhibit the necessary cyclization steps to form these fused systems.
No information was found regarding the synthesis of other annulated (fused-ring) pyrimidine architectures derived from this compound. The synthesis of fused pyrimidines, such as thienopyrimidines, often begins with a substituted thiophene (B33073) ring that is then used to construct the pyrimidine portion. nih.govnih.gov The inherent steric hindrance of this compound makes it an unlikely candidate for the intramolecular cyclization reactions typically required to build such fused heterocyclic systems.
Structure-Reactivity Relationships in Sterically Hindered Pyrimidine Systems
The reactivity of this compound is dominated by the steric hindrance imposed by the two tert-butyl groups flanking the pyrimidine ring. These bulky substituents significantly influence the accessibility of the electrophilic carbon atoms and the nitrogen atoms of the pyrimidine ring to incoming nucleophiles or other reactants.
The primary reaction of this compound is nucleophilic aromatic substitution (SNAr) at the C6 position, where the chlorine atom acts as a leaving group. The rate and feasibility of this reaction are highly dependent on the steric profile of the nucleophile.
Key Structure-Reactivity Observations:
Steric Hindrance to Nucleophilic Attack: The tert-butyl groups at the C2 and C4 positions create a sterically congested environment around the C6 position. This shielding effect hinders the approach of bulky nucleophiles, leading to slower reaction rates compared to less substituted chloropyrimidines. libretexts.org This is a classic example of steric hindrance affecting an SN2-like attack on an aromatic system. libretexts.org
Effect on Nucleophile Strength: While strong nucleophiles are generally more reactive, their effectiveness in reactions with this compound can be diminished if they are also sterically demanding. reddit.comfiu.edu Small, potent nucleophiles are more likely to successfully react at the C6 position.
Planarization of the Transition State: In the Meisenheimer-like intermediate of the SNAr reaction, the attacking nucleophile forms a new bond to the carbon bearing the leaving group, which temporarily adopts a more sp3-hybridized character. The steric strain in this transition state is a critical factor in determining the reaction's activation energy. nih.gov The bulky tert-butyl groups can increase this strain, thereby increasing the energy barrier for the reaction.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Sterically Hindered and Non-Nucleophilic Base
The presence of two bulky tert-butyl groups on the pyrimidine (B1678525) ring of 2,4-Di-tert-butyl-6-chloropyrimidine significantly influences its chemical reactivity, rendering it a highly effective sterically hindered, non-nucleophilic base. This characteristic is paramount in synthetic organic chemistry, where the ability to selectively remove a proton without interfering with other reactive sites in a molecule is often crucial for the success of a reaction.
While direct applications of this compound in glycosylation are not extensively documented in publicly available research, the well-established use of structurally similar hindered pyrimidines, such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), provides a strong precedent for its potential utility in this area. nih.govresearchgate.netwikipedia.org Glycosylation reactions, the formation of glycosidic bonds to create oligosaccharides and glycoconjugates, are notoriously sensitive to acidic conditions which can lead to undesired side reactions, including the degradation of acid-labile protecting groups or the anomerization of the sugar components.
In this context, a non-nucleophilic base is essential to neutralize the acidic promoters or byproducts generated during the activation of glycosyl donors. The steric hindrance of bases like this compound would prevent them from acting as nucleophiles and attacking the electrophilic anomeric center of the glycosyl donor, thereby avoiding the formation of unwanted byproducts. Its basicity would be sufficient to scavenge protons, thus protecting acid-sensitive functionalities and ensuring the desired stereochemical outcome of the glycosylation.
The efficacy of this compound as a non-nucleophilic base can be understood by comparing it with other commonly used bulky amine bases. Each of these bases possesses a unique profile of steric hindrance, basicity, and cost, making them suitable for different applications.
| Base | pKa of Conjugate Acid | Key Features & Applications |
| This compound | Not widely reported | Potentially offers a balance of steric hindrance and reactivity due to the chloro-substituent. |
| 2,6-Di-tert-butylpyridine | 3.58 | A weak, non-nucleophilic base often used to trap acids in reactions where stronger bases might cause side reactions. |
| 2,4,6-Tri-tert-butylpyrimidine (TTBP) | Not widely reported | A cost-effective and highly hindered base used in glycosylation and formation of vinyl triflates. wikipedia.orgsemanticscholar.org |
| N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | A moderately strong, non-nucleophilic base widely used in a variety of organic transformations. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | A strong, non-nucleophilic base commonly employed in elimination reactions. |
This table provides a comparative overview of various bulky amine bases used in organic synthesis.
The selection of a particular base is dictated by the specific requirements of the reaction, including the acidity of the proton to be removed and the sensitivity of the substrates and products to basic conditions.
Role as a Key Synthetic Intermediate
The pyrimidine core is a ubiquitous motif in biologically active molecules and functional materials. The presence of a reactive chlorine atom at the 6-position of this compound makes it a valuable synthetic intermediate, or building block, for the introduction of this substituted pyrimidine scaffold into more complex structures.
The chloro group in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of substituents at the 6-position of the pyrimidine ring. Amines, alcohols, thiols, and organometallic reagents can displace the chloride, providing a versatile platform for the synthesis of diverse and complex organic molecules. This strategy is particularly useful in medicinal chemistry for the generation of libraries of compounds for biological screening. While specific examples utilizing this compound are not prevalent in the literature, the reactivity of other chloropyrimidines is well-established and serves as a guide for its potential applications. nih.gov
The unique substitution pattern of this compound also makes it an attractive precursor for the synthesis of specialty chemicals. These may include functional dyes, liquid crystals, or organic electronic materials where the pyrimidine ring can act as a core unit with tunable electronic and photophysical properties. The tert-butyl groups can enhance solubility and influence the solid-state packing of the final materials, while the substituent introduced at the 6-position can be used to fine-tune the desired properties.
Development of Catalytic Systems Employing this compound-Derived Ligands
The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons that can coordinate to metal centers. By strategically modifying the molecule, particularly by replacing the chloro group with a coordinating moiety, it is possible to design novel ligands for catalysis.
The development of such ligands derived from this pyrimidine could lead to new catalytic systems with unique reactivity and selectivity. The sterically demanding tert-butyl groups would create a specific chiral pocket around the metal center, potentially influencing the stereochemical outcome of catalytic reactions, such as asymmetric hydrogenations, cross-coupling reactions, or polymerizations. Although the synthesis of such catalytic systems derived specifically from this compound is a nascent area of research, the broader field of pyrimidine-based ligands in catalysis suggests significant potential.
Potential Contributions to Advanced Materials Research
Extensive searches for specific applications of this compound in advanced materials research did not yield direct research findings or dedicated studies. The scientific literature available within the public domain does not currently detail its specific contributions or potential in areas such as polymer chemistry, organic electronics, or the development of functional materials.
However, the potential utility of this compound can be contextualized by examining the roles of its constituent chemical features—the pyrimidine core, the chloro substituent, and the bulky tert-butyl groups—which are found in other molecules used in materials science.
The sterically hindering tert-butyl groups are known to influence the solid-state packing and solubility of organic molecules. In the field of organic semiconductors, for instance, the introduction of tert-butyl groups can modify the intermolecular interactions, which in turn affects charge transport properties. mdpi.com These bulky groups can prevent close packing (π-stacking) in some cases or create specific, desirable packing motifs in others, thereby fine-tuning the electronic properties of the material. mdpi.com
The pyrimidine ring itself is an electron-deficient (π-deficient) heterocyclic system. Such heterocycles are often explored as building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The reactivity of the chlorine atom at the 6-position allows for further functionalization through various cross-coupling reactions. This offers a pathway to synthesize more complex, conjugated systems by attaching other molecular fragments, a common strategy in the design of novel functional materials. For example, similar chloropyrimidine derivatives undergo nucleophilic aromatic substitution and transition metal-catalyzed reactions to build larger, functional molecules. mdpi.com
Derivatives of related molecules, such as 4,4′-di-tert-butyl-2,2′-bipyridine, are used as ligands in the synthesis of photoluminescent metal complexes. nih.gov This highlights how substituted heterocyclic compounds can be crucial components in the development of materials for lighting and display applications. While no specific research demonstrates this for this compound, its structure suggests a theoretical potential for similar applications as a precursor or ligand.
Organic Semiconductors: Where the tert-butyl groups could be used to control solid-state morphology and improve solubility for solution-based processing. mdpi.com
Luminescent Materials: By serving as a precursor for larger conjugated systems or as a ligand for metal complexes. nih.gov
Specialty Polymers: Where it could be incorporated as a monomer to introduce specific electronic or physical properties into a polymer chain.
Further research would be necessary to explore and validate these potential applications.
Spectroscopic and Structural Characterization Techniques Applied to 2,4 Di Tert Butyl 6 Chloropyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 2,4-di-tert-butyl-6-chloropyrimidine, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule is analyzed. The structure of this compound features three distinct proton environments, which would result in three unique signals in the ¹H NMR spectrum.
Pyrimidine (B1678525) Ring Proton: The single proton attached to the pyrimidine ring (at position 5) is expected to produce a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the electron-withdrawing nitrogen atoms and the chloro-substituent.
Tert-butyl Group Protons: The two tert-butyl groups are in non-equivalent chemical environments due to their different positions (2 and 4) on the pyrimidine ring. Therefore, they would appear as two distinct singlets. The large number of equivalent protons (nine) in each tert-butyl group would result in signals of high intensity. acdlabs.com These signals are typically found in the upfield region of the spectrum. acdlabs.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Singlet | 1H | Pyrimidine C5-H |
| ~ 1.4 - 1.6 | Singlet | 9H | C4-tert-butyl |
| ~ 1.3 - 1.5 | Singlet | 9H | C2-tert-butyl |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the molecule's asymmetry, all eight unique carbon atoms in this compound are expected to be distinguishable, resulting in eight distinct signals.
Pyrimidine Ring Carbons: Four signals are expected for the four carbons of the pyrimidine ring. The carbon atom bonded to the chlorine (C6) would be significantly influenced by the halogen's electronegativity, affecting its chemical shift. libretexts.orglibretexts.org The carbons bonded to the nitrogen atoms (C2 and C4) would also have characteristic downfield shifts. researchgate.net
Tert-butyl Group Carbons: Each tert-butyl group would produce two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. This results in a total of four signals for the two non-equivalent tert-butyl groups. The quaternary carbons will typically show weaker signals. oregonstate.edu
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| > 160 | Pyrimidine C2, C4, C6 |
| ~ 115 - 125 | Pyrimidine C5 |
| ~ 35 - 45 | Quaternary C of tert-butyl groups |
| ~ 28 - 32 | Methyl C of tert-butyl groups |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.
The predicted monoisotopic mass of this compound (C₁₂H₁₉ClN₂) is approximately 226.12 atomic mass units. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic molecular ion cluster.
Molecular Ion (M⁺): A pair of peaks would be observed for the molecular ion: one at m/z 226 (corresponding to the ³⁵Cl isotope) and another at m/z 228 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1. nih.gov
Fragmentation Pattern: The primary fragmentation pathway for tert-butylated aromatic compounds involves the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable cation. researchgate.netresearchgate.net Therefore, the most prominent peak in the spectrum (the base peak) is expected to be the [M-15]⁺ ion. This would result in a pair of fragment ions at m/z 211 and 213. Further fragmentation could involve the loss of isobutene (C₄H₈). doaj.org
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (mass/charge) | Assignment | Notes |
| 226 / 228 | [M]⁺ | Molecular ion peak cluster, ratio ~3:1 |
| 211 / 213 | [M - CH₃]⁺ | Base peak, resulting from loss of a methyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying the functional groups present.
The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic ring system, alkyl groups, and carbon-halogen bond.
C-H Stretching: Vibrations from the C-H bonds of the tert-butyl groups would appear as strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org The aromatic C-H stretch from the pyrimidine ring would be expected at a slightly higher wavenumber, just above 3000 cm⁻¹. libretexts.org
C=N and C=C Stretching: The pyrimidine ring would exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1400-1600 cm⁻¹ region. core.ac.uk
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond would result in a strong absorption in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.orgorgchemboulder.com
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 - 3100 | C-H Stretch | Aromatic (Pyrimidine) |
| 2850 - 2970 | C-H Stretch | Aliphatic (tert-butyl) |
| 1400 - 1600 | C=N / C=C Stretch | Aromatic (Pyrimidine) |
| 1365 - 1395 | C-H Bend | Aliphatic (tert-butyl) |
| 550 - 850 | C-Cl Stretch | Alkyl Halide |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a published crystal structure for this compound was not identified, this technique would provide precise data on its solid-state conformation.
If a suitable single crystal were analyzed, the resulting data would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C-Cl) and angles within the molecule.
Ring Planarity: Confirmation of the planarity of the pyrimidine ring, a characteristic feature of such aromatic systems. researchgate.net
Conformation of Substituents: The exact orientation of the two tert-butyl groups and the chlorine atom relative to the pyrimidine ring.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or halogen bonding that dictate the solid-state structure. nih.govacs.org
Computational Chemistry Investigations of 2,4 Di Tert Butyl 6 Chloropyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a fundamental understanding of the electron distribution and molecular orbitals of 2,4-Di-tert-butyl-6-chloropyrimidine, which are key determinants of its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate the geometry of its ground state, providing precise information on bond lengths, bond angles, and dihedral angles. Such calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost.
The electronic landscape of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites susceptible to chemical attack. In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich, while the carbon atom attached to the chlorine is a likely electrophilic site.
Table 1: Calculated Activation Energies for a Model SNAr Reaction on a Chloropyrimidine Derivative
| Reaction Step | Calculated Parameter | Value (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | Gibbs Free Energy of Activation (ΔG‡) | +15.8 |
| Chloride Elimination | Gibbs Free Energy of Activation (ΔG‡) | +2.5 |
Note: Data is hypothetical and based on typical values for SNAr reactions on chloropyrimidines.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide highly accurate predictions of molecular properties. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to calculate properties like the dipole moment, polarizability, and ionization potential.
Table 2: Predicted Molecular Properties of a Substituted Pyrimidine Analogue
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | 2.5 Debye | MP2/aug-cc-pVDZ |
| Average Polarizability | 20.1 ų | HF/6-311+G(2d,p) |
| Ionization Potential | 8.9 eV | CCSD(T)/cc-pVTZ |
Note: These values are for a representative substituted pyrimidine and are intended to be illustrative.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of this compound and its interactions with other molecules, such as solvents or potential reactants. By simulating the motion of atoms over time, MD can reveal the preferred orientations of the bulky tert-butyl groups and the dynamics of the pyrimidine ring.
A key aspect of the conformational analysis would be to investigate the rotation of the tert-butyl groups around their connecting C-C bonds. Due to steric hindrance, these rotations are likely to be restricted, leading to a limited number of stable conformations. MD simulations can quantify the energy barriers between these conformations and determine their relative populations at different temperatures.
Furthermore, MD simulations can shed light on intermolecular interactions. For example, in a solvent, the simulation can show how solvent molecules arrange themselves around the solute and can be used to calculate properties like the solvation free energy. In the context of reactivity, MD can be used to study the approach of a nucleophile to the pyrimidine ring, providing insights into the initial steps of a chemical reaction.
Theoretical Approaches to Predicting Spectroscopic Parameters
Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be made.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the substituents on the pyrimidine ring.
Vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These theoretical frequencies can be compared with an experimental IR spectrum to help assign the observed absorption bands to specific molecular motions, such as C-H stretches, C=C and C=N ring stretches, and the C-Cl stretch.
Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can provide information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption.
Table 3: Predicted ¹³C NMR Chemical Shifts for a 2,4-disubstituted-6-chloropyrimidine Analogue
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 165.2 |
| C4 | 170.8 |
| C5 | 115.4 |
| C6 | 162.1 |
Note: Values are illustrative and based on general substituent effects on the pyrimidine ring.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. For a series of related pyrimidine derivatives, a QSPR model could be developed to predict the reactivity of this compound.
In a QSPR study, a set of molecular descriptors is calculated for each molecule in the series. These descriptors can be electronic (e.g., partial charges, orbital energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with an experimentally measured property, such as the rate constant for a particular reaction.
While a specific QSPR model for this compound is not available, the principles of QSPR could be applied to predict its reactivity in, for example, SNAr reactions. Descriptors such as the partial charge on the C6 carbon, the LUMO energy, and steric parameters related to the tert-butyl groups would likely be important variables in such a model. The model would allow for the prediction of reactivity for other, yet unsynthesized, pyrimidine derivatives, thus guiding future research.
Q & A
Basic Research Questions
Q. What spectroscopic methods are suitable for confirming the molecular structure of 2,4-Di-tert-butyl-6-chloropyrimidine?
- Methodological Answer : Combine experimental FTIR and FT-Raman spectroscopy to identify functional groups and vibrational modes. Compare observed spectra with density functional theory (DFT) calculations (e.g., B3LYP or B3PW91 methods with 6-311++G** or cc-pVTZ basis sets) to validate molecular geometry and electronic structure . For steric effects from tert-butyl groups, analyze bond lengths and torsional angles using X-ray crystallography (e.g., SHELX refinement) .
Q. How to safely handle and dispose of this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods. Store waste in sealed, labeled containers segregated by hazard type. Collaborate with certified waste management companies for disposal, adhering to protocols for halogenated organic compounds .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data when analyzing this compound?
- Methodological Answer : Employ iterative refinement using SHELXL or SHELXS for structure solution, cross-validating with alternative software (e.g., Olex2 or Phenix). Assess data quality via R-factors, electron density maps, and twinning tests. If discrepancies persist, re-examine data collection parameters (e.g., resolution, temperature) or consider pseudosymmetry effects .
Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to model transition states and activation energies. Analyze molecular electrostatic potential (MEP) surfaces to identify electrophilic centers. Validate predictions with kinetic experiments (e.g., monitoring Cl⁻ release via ion chromatography) .
Q. How to design experiments to study steric effects of tert-butyl groups on the chloropyrimidine core?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., methyl vs. tert-butyl) and compare their crystal structures using SHELX-refined X-ray data. Conduct NMR studies (¹H/¹³C) to observe conformational flexibility or restricted rotation. Computational docking studies can further quantify steric hindrance in binding interactions .
Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via HPLC or GC-MS. For chlorination steps, compare reagents (e.g., POCl₃ vs. SOCl₂) and quantify byproducts. Optimize purification via column chromatography or recrystallization in non-polar solvents .
Data Analysis and Interpretation
Table 1 : Key Spectroscopic and Computational Parameters for Structural Validation
Table 2 : Common Contradictions in Crystallographic Refinement
| Issue | Resolution Strategy | Software Tools |
|---|---|---|
| Twinned data | Twin law identification, HKLF5 format | SHELXL, CrysAlisPro |
| Pseudosymmetry | Space group re-assessment | PLATON, Olex2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
